molecular formula C17H16F3N5O2S B3017455 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1421514-74-0

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3017455
CAS No.: 1421514-74-0
M. Wt: 411.4
InChI Key: YQYCRINTWGOBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Studies

  • Hydrogen-bond Effect and Molecular Structure Investigation : A study on a similar sulfamethazine Schiff-base, closely related to the compound , explored its structural properties through spectroscopic methods and quantum chemical calculations. This research provided insights into molecular stability, electronic structures, and potential activity relationships, highlighting the importance of intramolecular hydrogen bonding and charge delocalization (Mansour & Ghani, 2013).

Synthesis and Antimicrobial Activity

  • Novel Pyrrolo[2,3-d]Pyrimidine Derivatives : Research on the synthesis of novel derivatives containing the dimethylsulfonamide moiety has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This study indicates the potential of such compounds in developing new antimicrobial agents (Hassan et al., 2009).

Molecular Docking and Antimicrobial Evaluation

  • Molecular Docking Studies : A recent study conducted molecular docking analyses to evaluate the antimicrobial activity of synthesized compounds, demonstrating the utility of computational methods in predicting biological activities and designing new therapeutic agents (Elangovan et al., 2021).

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c18-17(19,20)13-4-3-5-14(10-13)28(26,27)24-7-6-21-15-11-16(23-12-22-15)25-8-1-2-9-25/h1-5,8-12,24H,6-7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYCRINTWGOBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.